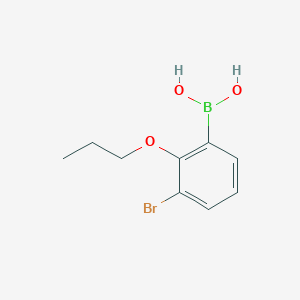
3-溴-2-丙氧基苯基硼酸
描述
3-Bromo-2-propoxyphenylboronic acid: is an organoboron compound with the molecular formula C9H12BBrO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and a propoxy group at the second position
科学研究应用
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Synthesis of Complex Molecules: Serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active molecules and drug candidates due to its ability to form stable carbon-carbon bonds.
Industry:
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
Mode of Action
The compound is an organoboron compound, which are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The compound, as a boron reagent, participates in the transmetalation step, where it transfers the organic group from boron to palladium .
Pharmacokinetics
. This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially limiting its bioavailability.
Action Environment
The action of 3-Bromo-2-propoxyphenylboronic acid is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, a class of compounds to which 3-Bromo-2-propoxyphenylboronic acid belongs, is considerably accelerated at physiological pH . This could influence the compound’s stability and efficacy in biological systems.
生化分析
Biochemical Properties
3-Bromo-2-propoxyphenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups . This property makes it useful in the study of enzyme interactions and inhibition. For instance, it can interact with enzymes such as serine proteases and glycosidases, forming stable complexes that inhibit their activity . Additionally, 3-Bromo-2-propoxyphenylboronic acid can bind to proteins and other biomolecules, altering their function and stability .
Cellular Effects
The effects of 3-Bromo-2-propoxyphenylboronic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns and metabolic fluxes, impacting overall cell function .
Molecular Mechanism
At the molecular level, 3-Bromo-2-propoxyphenylboronic acid exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation . This interaction often involves the formation of a boronate ester with serine or threonine residues in the enzyme’s active site . Additionally, 3-Bromo-2-propoxyphenylboronic acid can influence gene expression by binding to transcription factors or other regulatory proteins, altering their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-propoxyphenylboronic acid can change over time due to its stability and degradation properties . The compound is relatively stable under physiological conditions but can undergo hydrolysis, leading to the formation of inactive products . Long-term studies have shown that 3-Bromo-2-propoxyphenylboronic acid can have sustained effects on cellular function, with some changes persisting even after the compound has been degraded .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-propoxyphenylboronic acid vary with different dosages in animal models . At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects such as enzyme inhibition, cellular stress, and toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
3-Bromo-2-propoxyphenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . It can influence metabolic fluxes by inhibiting or activating key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, the compound can affect metabolite levels by altering the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-propoxyphenylboronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, it may be transported into cells via specific membrane transporters and then bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 3-Bromo-2-propoxyphenylboronic acid is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and influence cellular processes in a targeted manner .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-propoxyphenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-propoxyphenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the third position of the phenyl ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid functionality at the desired position.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-2-propoxyphenylboronic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: 3-Bromo-2-propoxyphenylboronic acid can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4) for coupling reactions.
Bases: such as potassium carbonate or sodium hydroxide.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Phenols: from oxidation of the boronic acid group.
Substituted phenyl derivatives: from nucleophilic substitution reactions.
相似化合物的比较
Phenylboronic acid: Lacks the bromine and propoxy substituents, making it less versatile in certain reactions.
3-Bromophenylboronic acid: Similar but lacks the propoxy group, which can affect its reactivity and applications.
2-Propoxyphenylboronic acid: Lacks the bromine atom, which can limit its use in certain substitution reactions.
Uniqueness: 3-Bromo-2-propoxyphenylboronic acid is unique due to the presence of both the bromine atom and the propoxy group, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to its simpler analogs.
属性
IUPAC Name |
(3-bromo-2-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5,12-13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILIDAIRUWTFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399030 | |
| Record name | 3-Bromo-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848779-86-2 | |
| Record name | 3-Bromo-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





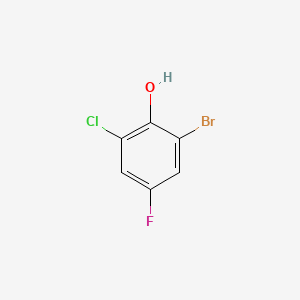
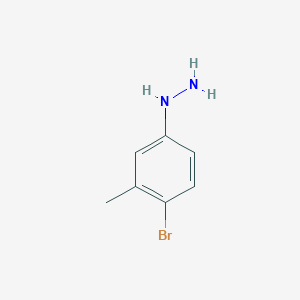
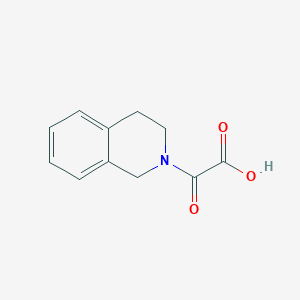



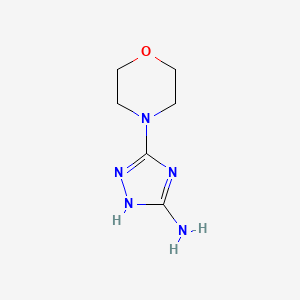
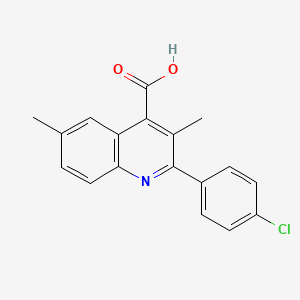
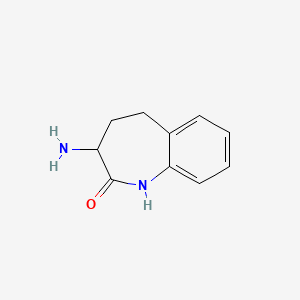
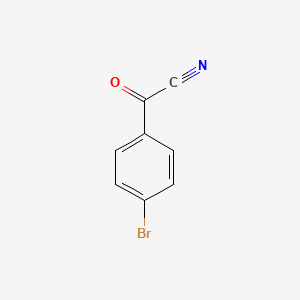
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)
